molecular formula C8H14ClNS B594215 Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride CAS No. 857361-90-1

Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride

Cat. No. B594215
CAS RN: 857361-90-1
M. Wt: 191.717
InChI Key: MOLMVRYJRLEFIQ-UHFFFAOYSA-N
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Description

“Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride” is a chemical compound with the CAS Number: 857361-90-1 . It has a molecular weight of 191.72 . The IUPAC name for this compound is N-methyl-1-(3-thienyl)-2-propanamine hydrochloride . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NS.ClH/c1-7(9-2)5-8-3-4-10-6-8;/h3-4,6-7,9H,5H2,1-2H3;1H . This indicates the presence of a thiophene group with an alkyl amine substituent at the 2-position .


Physical And Chemical Properties Analysis

This compound has a melting point of 97-98 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including “Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Compounds with a thiophene nucleus, such as “Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride”, have been reported to possess anti-inflammatory properties .

Antimicrobial Properties

Thiophene derivatives have been found to exhibit antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.

Anticancer Properties

Thiophene derivatives have also been reported to exhibit anticancer properties . This suggests that “Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride” could potentially be used in cancer treatment.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride” could potentially be used in this field.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that “Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride” could potentially be used in the development of new organic semiconductors.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

N-methyl-1-thiophen-3-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS.ClH/c1-7(9-2)5-8-3-4-10-6-8;/h3-4,6-7,9H,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLMVRYJRLEFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride

CAS RN

857361-90-1
Record name methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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